molecular formula C6H9N3OS B2569860 (Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE CAS No. 926233-18-3

(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE

Cat. No.: B2569860
CAS No.: 926233-18-3
M. Wt: 171.22
InChI Key: CBJSFKRUIVTFJQ-UHFFFAOYSA-N
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Description

(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Chemical Reactions Analysis

(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE can be compared with other thiazole derivatives such as:

What sets (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE apart is its unique combination of hydroxylamine and thiazole moieties, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(7)9-10/h3,10H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJSFKRUIVTFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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